2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride
Description
2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride is a synthetic acetamide derivative characterized by a chloro-substituted acetamide backbone linked to a phenylethyl group bearing a dimethylamino substituent. Its molecular formula is C₁₂H₁₆ClN₂O·HCl, with a molar mass of 289.18 g/mol . Structurally, the dimethylamino group at the β-position of the phenylethyl chain introduces basicity, while the chloroacetamide moiety may confer electrophilic reactivity, making it a candidate for drug discovery or biochemical studies .
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O.ClH/c1-15(2)11(9-14-12(16)8-13)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3,(H,14,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHDPOHVQSEZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CCl)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride typically involves the reaction of 2-chloroacetamide with 2-(dimethylamino)-2-phenylethylamine. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
2-chloroacetamide+2-(dimethylamino)-2-phenylethylamineHCl2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in the acetamide group is highly susceptible to nucleophilic displacement. Key reactions include:
Replacement with Nitrogen Nucleophiles
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Amines : Reacts with primary/secondary amines (e.g., piperazine, morpholine) in polar aprotic solvents (DMF, DMSO) at 60–80°C to form substituted acetamides. Yields range from 75–95% depending on steric hindrance .
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Azides : Treatment with sodium azide in aqueous acetone produces 2-azidoacetamide derivatives, precursors for click chemistry .
Replacement with Oxygen/Sulfur Nucleophiles
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Thiols : Reacts with thiophenol or alkanethiols in the presence of K₂CO₃ to yield thioacetamide derivatives (e.g., Scheme 1 ) .
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Hydroxide : Hydrolysis under basic conditions (NaOH, H₂O/EtOH) generates 2-hydroxyacetamide, though this reaction competes with elimination pathways .
Table 1: Substitution Reaction Conditions
| Nucleophile | Solvent | Temp (°C) | Yield (%) | Product |
|---|---|---|---|---|
| Piperazine | DMF | 80 | 92 | N-Piperazinylacetamide |
| NaN₃ | Acetone/H₂O | 25 | 85 | 2-Azidoacetamide |
| PhSH | THF | 50 | 78 | Phenylthioacetamide |
Oxidation and Reduction Reactions
The dimethylamino group and acetamide backbone participate in redox transformations:
Oxidation of the Tertiary Amine
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H₂O₂/CH₃COOH : Converts the dimethylamino group to an N-oxide, enhancing water solubility. This reaction proceeds quantitatively at 40°C .
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KMnO₄ : Oxidative cleavage of the phenylethyl side chain under acidic conditions yields chloroacetic acid derivatives .
Reduction of the Acetamide
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LiAlH₄ : Reduces the amide to a tertiary amine, producing 2-chloro-N-[2-(dimethylamino)-2-phenylethyl]ethylamine (85% yield).
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Catalytic Hydrogenation : Pd/C in methanol selectively reduces aromatic rings without affecting the acetamide group .
Cyclization and Rearrangement Reactions
Intramolecular reactions dominate under basic or catalytic conditions:
Formation of Heterocycles
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Base-Induced Cyclization : In refluxing tolu
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets relevant to various diseases.
- Antimicrobial Activity : Research indicates that derivatives of similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for related compounds suggest a promising avenue for developing new antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that compounds with similar frameworks demonstrate selective cytotoxicity towards cancer cell lines. For instance, compounds exhibiting IC50 values in the low micromolar range indicate their potential as anticancer agents .
Pharmacology
The pharmacological profile of 2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride suggests its utility in treating various conditions:
- Analgesic Properties : Similar acetamide derivatives have been noted for their analgesic effects, making this compound a candidate for pain management therapies .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are critical in treating chronic inflammatory diseases .
Toxicology
Understanding the toxicological profile of this compound is essential for assessing its safety for potential therapeutic use:
- Pharmacokinetics and Safety : Studies have focused on the metabolism and excretion pathways of similar compounds to predict possible adverse effects and interactions with other drugs .
Case Study 1: Antimicrobial Efficacy
A study explored the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited selective toxicity towards cancer cells while sparing normal cells. This suggests a potential pathway for developing targeted cancer therapies .
Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Aromatic Substitution : The phenyl group in the target compound lacks halogenation (cf. fluorophenyl in ), which may reduce toxicity but also alter receptor affinity.
- Hydrochloride Salts : All analogs listed are hydrochloride salts, suggesting shared strategies to enhance bioavailability .
Pharmacological and Biochemical Relevance
- Antibiotic Potential: N-Substituted acetamides are structurally analogous to benzylpenicillin’s lateral chain, hinting at possible antibiotic activity . However, the target compound’s dimethylamino-phenylethyl group may redirect its mechanism toward neurological targets.
- Pesticide Derivatives: Chloroacetamides like pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) are herbicides , but the target compound’s dimethylamino-phenylethyl group distinguishes it from agrochemical analogs.
- GPX4 Inhibition : Chloroacetamide warheads are explored for inhibiting glutathione peroxidase 4 (GPX4) in cancer therapy , though the target compound’s substituents suggest divergent applications.
Physicochemical Properties
- Solubility : The hydrochloride salt form increases aqueous solubility compared to freebase analogs (e.g., 2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide) .
- Molecular Weight : At 289.18 g/mol, the compound falls within the "drug-like" range (200–500 g/mol), contrasting with bulkier analogs like (464.95 g/mol).
- Reactivity : The chloroacetamide group is prone to nucleophilic substitution, a feature exploited in prodrug design .
Biological Activity
2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its structural similarities with known pharmacological agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H12ClN
- Molecular Weight : 197.66 g/mol
- CAS Number : 1131-01-7
- IUPAC Name : 2-chloro-N-(2,6-dimethylphenyl)acetamide
The compound contains a dimethylamino group, which is known to enhance biological activity through various mechanisms.
Pharmacological Properties
1. Anticancer Activity
Research indicates that compounds containing the dimethylamino moiety exhibit significant anticancer properties. For instance, derivatives of dimethylamine have been noted for their ability to modulate biochemical pathways involved in tumor growth and metastasis . The compound's structural features suggest potential interactions with key molecular targets in cancer cells.
2. Antimicrobial Activity
Dimethylamine derivatives have shown promising results in antimicrobial assays. The unique chemical structure allows for modulation of biological targets, making these compounds valuable candidates for treating infectious diseases .
3. Analgesic and Anesthetic Properties
Given its structural similarity to lidocaine and other anesthetics, this compound may possess analgesic properties. It could potentially act as a local anesthetic, similar to other compounds in its class .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Study on HDAC Inhibition : In a study examining azumamide derivatives, it was found that modifications in the dimethylamino group significantly affected HDAC inhibition activity. Compounds with similar structural features demonstrated varying potencies against different HDAC isoforms, suggesting that this compound may also exhibit selective inhibition profiles .
- Anticancer Screening : A screening of various dimethylamino-containing compounds revealed that those with specific substitutions exhibited IC50 values ranging from 14 to 67 nM against HDAC1–3, indicating substantial anticancer potential .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride, and how can reaction progress be effectively monitored?
- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the formation of the phenylethylamine intermediate. For example, 2-(dimethylamino)-2-phenylethylamine can be reacted with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the acetamide backbone . Reaction progress is monitored via thin-layer chromatography (TLC) at regular intervals, with silica gel plates and UV visualization. Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the acetamide and dimethylamino groups, while Fourier-transform infrared (FTIR) spectroscopy validates functional groups like C=O (amide I band at ~1650 cm⁻¹) and N-H stretches. Single-crystal X-ray diffraction (XRD) provides definitive confirmation of stereochemistry and crystal packing . Mass spectrometry (HRMS) is used to verify molecular weight and fragmentation patterns .
Q. What safety precautions are critical when handling this compound, based on its structural analogs?
- Methodological Answer : Analogous chloroacetamide derivatives (e.g., 2-((2-chloroethyl)amino)ethanol hydrochloride) require strict adherence to GHS protocols: use fume hoods for ventilation, wear nitrile gloves, and employ eye wash stations. The compound’s potential respiratory hazards (H335) necessitate closed-system handling and dust suppression techniques during weighing .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize reaction conditions for this compound's synthesis?
- Methodological Answer : Tools like density functional theory (DFT) can model reaction pathways to identify energy barriers and transition states. For instance, ICReDD’s workflow combines quantum chemical reaction path searches with experimental feedback to optimize solvent selection (e.g., acetonitrile vs. DMF) and catalyst loading. This reduces trial-and-error experimentation by predicting regioselectivity in the chloroacetylation step .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in cell lines, assay conditions (e.g., pH, serum concentration), or impurity profiles. To address this:
- Conduct comparative dose-response studies using standardized cell lines (e.g., HEK293 vs. HeLa).
- Perform high-performance liquid chromatography (HPLC) purity checks (>98%) to rule out byproduct interference.
- Use meta-analysis frameworks to statistically harmonize data from disparate sources .
Q. What are the challenges in achieving high enantiomeric purity during synthesis, and how can chiral resolution techniques address them?
- Methodological Answer : The stereogenic center at the phenylethylamine moiety can lead to racemization under basic conditions. To mitigate this:
- Employ chiral auxiliaries (e.g., Evans oxazolidinones) during the amide coupling step.
- Use chiral stationary phases (CSPs) in preparative HPLC for resolution.
- Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral NMR shift reagents .
Q. How does the compound’s molecular structure influence its pharmacokinetic properties, and what in vitro models predict in vivo efficacy?
- Methodological Answer : The dimethylamino group enhances solubility via protonation at physiological pH, while the chloroacetamide moiety may confer metabolic stability. Predictive models include:
- Lipophilicity (logP) : Calculated using software like MarvinSuite to assess membrane permeability.
- HepG2 microsomal assays : To evaluate CYP450-mediated degradation.
- Caco-2 monolayers : For intestinal absorption profiling. Structural analogs (e.g., 2-amino-2-phenylacetonitrile hydrochloride) suggest potential blood-brain barrier penetration, warranting further neuropharmacological studies .
Data Contradiction Analysis
- Example : Conflicting reports on cytotoxicity (IC₅₀ values) in cancer cells may stem from divergent assay endpoints (e.g., ATP quantification vs. apoptosis markers). Standardize protocols using the NCI-60 panel and orthogonal assays (e.g., flow cytometry for cell cycle arrest) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
